3-Ethoxy-5-(trifluoromethyl)phenylboronic acid

描述

Chemical Identity and Nomenclature

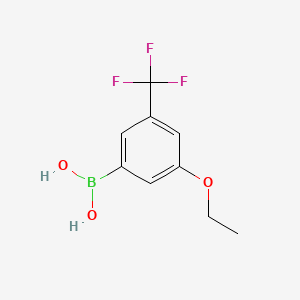

The compound this compound possesses a well-defined chemical identity established through multiple nomenclature systems and analytical characterization methods. The Chemical Abstracts Service has assigned this compound the registry number 871332-96-6, providing a unique identifier that facilitates its recognition across scientific literature and commercial databases. The molecular formula C₉H₁₀BF₃O₃ precisely describes the atomic composition, indicating the presence of nine carbon atoms, ten hydrogen atoms, one boron atom, three fluorine atoms, and three oxygen atoms.

The International Union of Pure and Applied Chemistry systematic name for this compound is [3-ethoxy-5-(trifluoromethyl)phenyl]boronic acid, which clearly indicates the positions and nature of the substituents on the phenyl ring. Alternative nomenclature includes 3-Ethoxy-5-(trifluoromethyl)benzeneboronic acid and Boronic acid, B-[3-ethoxy-5-(trifluoromethyl)phenyl]-, reflecting different naming conventions employed across various chemical databases and suppliers. The MDL number MFCD08056361 serves as an additional identifier within the Molecular Design Limited database system.

The Simplified Molecular Input Line Entry System representation CCOc1cc(cc(c1)C(F)(F)F)B(O)O provides a concise textual description of the molecular structure, enabling computational analysis and database searching. This representation clearly shows the ethoxy group (CCO) attached at position 3, the trifluoromethyl group C(F)(F)F at position 5, and the boronic acid functionality B(O)O, all relative to the benzene ring framework. The melting point of this compound has been determined to range from 173°C to 176°C, providing important information for handling and purification procedures.

Position in Organoboron Chemistry

This compound occupies a significant position within the broader classification of organoboron compounds, representing a sophisticated evolution of the fundamental organoborane structure. Organoboron chemistry, also known as organoborane chemistry, encompasses the study of chemical compounds that combine boron and carbon atoms, typically serving as organic derivatives of the parent compound borane. These compounds enable numerous chemical transformations in organic chemistry, with particular emphasis on hydroboration and carboboration reactions that transfer nucleophilic boron substituents to electrophilic centers.

The compound belongs specifically to the boronic acid subclass, which represents organic compounds related to boric acid where one of the three hydroxyl groups is replaced by an alkyl or aryl group. As a compound containing a carbon-boron bond, it falls within the larger category of organoboranes and exhibits the characteristic Lewis acid behavior typical of this compound class. Boronic acids demonstrate the unique capability of forming reversible covalent complexes with molecules containing vicinal Lewis base donors, such as alcohols, amines, and carboxylates.

The strategic incorporation of both ethoxy and trifluoromethyl substituents positions this compound within the realm of functionalized arylboronic acids, where electronic effects play crucial roles in determining reactivity patterns. The electron-donating nature of the ethoxy group contrasts with the strongly electron-withdrawing character of the trifluoromethyl group, creating a compound with balanced electronic properties that can be exploited in selective synthetic transformations. This electronic tuning represents a key principle in modern organoboron chemistry, where systematic modification of substituents allows for precise control over reactivity and selectivity.

The compound's utility in cross-coupling reactions, particularly Suzuki-Miyaura coupling reactions, positions it within the category of synthetic building blocks that have revolutionized modern organic synthesis. The Suzuki reaction, which uses palladium complex catalysts to cross-couple boronic acids with organohalides, has become one of the most important carbon-carbon bond forming reactions in organic chemistry. The development of such reactions earned Akira Suzuki a share of the 2010 Nobel Prize in Chemistry, highlighting the fundamental importance of organoboron compounds in modern synthetic methodology.

Historical Development and Discovery

The historical development of this compound is intrinsically linked to the broader evolution of organoboron chemistry, which traces its origins to the pioneering work of Edward Frankland in 1860. Frankland accomplished the first preparation and isolation of a boronic acid by treating diethylzinc with triethyl borate to produce the highly air-sensitive triethylborane, which subsequently underwent slow oxidation in ambient air to yield ethylboronic acid. This foundational work established the fundamental synthetic principles that would eventually enable the development of more sophisticated boronic acid derivatives.

The progression from Frankland's initial discovery to the modern synthesis of complex arylboronic acids represents a remarkable evolution in synthetic methodology and understanding of organoboron chemistry. The early work demonstrated that boronic acids are products of the second oxidation of boranes, exhibiting considerably superior stability to atmospheric oxidation compared to borinic acids, which result from the first oxidation of boranes. This stability profile, combined with their relatively low toxicity and ultimate degradation into environmentally friendly boric acid, established boronic acids as attractive synthetic intermediates that could be regarded as "green" compounds.

The development of functionalized phenylboronic acids, such as this compound, represents a more recent advancement in the field, driven by the increasing demand for precisely tailored building blocks in pharmaceutical and materials science applications. The incorporation of trifluoromethyl groups into organic molecules has become particularly important in medicinal chemistry, where the electron-withdrawing properties and metabolic stability of fluorinated compounds often enhance biological activity. The strategic combination of ethoxy and trifluoromethyl substituents in this particular boronic acid reflects the sophisticated approach to molecular design that characterizes contemporary organoboron chemistry.

属性

IUPAC Name |

[3-ethoxy-5-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BF3O3/c1-2-16-8-4-6(9(11,12)13)3-7(5-8)10(14)15/h3-5,14-15H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATZRXKHRSOTBAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)OCC)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90660238 | |

| Record name | [3-Ethoxy-5-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871332-96-6 | |

| Record name | B-[3-Ethoxy-5-(trifluoromethyl)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871332-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-Ethoxy-5-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Ethoxy-5-(trifluoromethyl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction Scheme:

$$

\text{3-Ethoxy-5-(trifluoromethyl)phenyl} \text{magnesium bromide} + \text{Trimethyl borate} \rightarrow \text{3-Ethoxy-5-(trifluoromethyl)phenylboronic acid}

$$

Reaction Conditions and Reagents:

| Parameter | Details |

|---|---|

| Starting Material | 3-Ethoxy-5-(trifluoromethyl)iodobenzene or bromobenzene derivative |

| Reagent | Magnesium turnings (for Grignard formation) |

| Solvent | Anhydrous tetrahydrofuran (THF) or diethyl ether |

| Temperature | Room temperature to slightly elevated (25–40°C) |

| Reaction Time | 4–8 hours, monitored via TLC or NMR |

Process:

- Synthesis begins with the formation of the Grignard reagent by reacting the aryl halide with magnesium in dry THF.

- The Grignard reagent is then added to trimethyl borate under inert atmosphere.

- The mixture is stirred at room temperature or slightly elevated temperature.

- Hydrolysis with water or dilute acid yields the boronic acid.

Notes:

- The reaction requires rigorous exclusion of moisture and oxygen.

- Purification involves recrystallization or chromatography.

Direct Coupling of Phenol Derivatives with Boron Reagents

Method Overview:

Alternative routes involve direct electrophilic substitution or coupling of phenolic derivatives with boron reagents, such as boron tribromide or boron chloride, followed by functional group modifications.

Example:

- Starting from 3-ethoxy-5-(trifluoromethyl)phenol, treatment with boron tribromide (BBr₃) can generate boron complexes, which upon hydrolysis, give the boronic acid.

Reaction Conditions:

| Parameter | Details |

|---|---|

| Reagents | Boron tribromide (BBr₃), water |

| Solvent | Dichloromethane (DCM) or other inert solvents |

| Temperature | -78°C to room temperature |

| Reaction Time | 2–6 hours |

Notes:

- BBr₃ is highly reactive and must be handled with care.

- Hydrolysis conditions are critical to avoid overreaction or decomposition.

Suzuki-Miyaura Cross-Coupling Approach

Method Overview:

This method is predominant in industrial and research settings due to its versatility and high yields. It involves coupling a halogenated aromatic precursor with a boronic acid or ester.

Reaction Scheme:

$$

\text{Aryl halide (e.g., 3-ethoxy-5-(trifluoromethyl)iodobenzene)} + \text{Boronic acid} \xrightarrow[\text{Pd catalyst}]{\text{Base, Solvent}} \text{Target boronic acid}

$$

Reaction Conditions:

| Parameter | Details |

|---|---|

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) or Pd(dppf)Cl₂ |

| Base | Potassium carbonate (K₂CO₃) or sodium hydroxide |

| Solvent | Toluene/water or dioxane/water mixture |

| Temperature | 80–120°C |

| Reaction Time | 12–24 hours |

Process:

- The halogenated precursor reacts with the boronic acid in the presence of the palladium catalyst.

- The reaction is typically performed under inert atmosphere.

- Purification involves filtration, extraction, and recrystallization.

Advantages:

- High selectivity and yields.

- Suitable for large-scale synthesis.

Industrial Scale Synthesis

Method Overview:

For large-scale production, continuous flow reactors are employed to enhance safety, efficiency, and reproducibility.

Process Features:

- Batch or continuous flow reactors facilitate controlled addition of reagents.

- Purification involves recrystallization or chromatography, scaled appropriately.

- Solvent recovery and waste management are integrated into the process.

Data Summary Table: Preparation Methods

| Method | Reagents | Key Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Grignard + Borate | 3-Ethoxy-5-(trifluoromethyl)halide, Mg, trimethyl borate | Anhydrous, inert atmosphere, room temp | Well-established, straightforward | Moisture-sensitive, moderate yields |

| Phenol BBr₃ Hydrolysis | Phenol derivative, BBr₃, water | Low temp (-78°C), inert | Direct, useful for phenol precursors | Highly reactive, handling hazards |

| Suzuki-Miyaura Coupling | Halogenated precursor, boronic acid, Pd catalyst | 80–120°C, inert atmosphere | High yield, scalable | Requires halogenated precursor |

| Industrial Flow | Reagents + continuous reactors | Controlled temperature and flow | Efficient, scalable | Equipment-intensive |

化学反应分析

Types of Reactions: 3-Ethoxy-5-(trifluoromethyl)phenylboronic acid primarily undergoes:

Suzuki-Miyaura cross-coupling reactions: This reaction forms carbon-carbon bonds between the boronic acid and halides or pseudohalides in the presence of a palladium catalyst.

Oxidation and reduction reactions: These reactions can modify the boronic acid group or the substituents on the phenyl ring.

Common Reagents and Conditions:

Catalysts: Palladium-based catalysts are commonly used in Suzuki-Miyaura reactions.

Solvents: Polar aprotic solvents like THF or dimethylformamide (DMF) are often used.

Conditions: Reactions are typically carried out under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation.

Major Products:

Biaryl compounds: Formed through Suzuki-Miyaura coupling.

Oxidized or reduced derivatives: Depending on the specific reaction conditions and reagents used.

科学研究应用

Organic Synthesis

Building Block for Complex Molecules

- This compound is extensively utilized in organic synthesis, particularly in the formation of complex organic molecules. Its structural properties allow it to participate in various chemical reactions, facilitating the development of pharmaceuticals and agrochemicals.

Cross-Coupling Reactions

- The compound is notably employed in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds. This reaction is essential for creating diverse chemical libraries used in drug discovery and material science.

Medicinal Chemistry

Drug Development

- The presence of the trifluoromethyl group enhances the biological activity of compounds synthesized from 3-Ethoxy-5-(trifluoromethyl)phenylboronic acid, making it a critical component in medicinal chemistry. It has potential applications in developing new drugs with improved efficacy against various diseases, including cancer and infectious diseases.

Biological Interactions

- While specific biological activities of this compound are not extensively documented, boronic acids are known to interact with biological molecules, particularly proteins and enzymes. They can inhibit certain proteases and are being studied for their potential use in targeting cancer cells by modulating signaling pathways .

Material Science

Advanced Materials Design

- This compound can be utilized in designing advanced materials such as polymers and coatings that require specific chemical properties. Its ability to form stable complexes makes it suitable for applications in sensor technology and environmental monitoring .

Analytical Chemistry

Sensor Development

- The compound's ability to form stable complexes with various analytes enhances detection methods in environmental and biological samples. This property is leveraged in developing sensors and probes for analytical applications, providing reliable data for research purposes .

Case Study 1: Drug Development

In a study exploring the synthesis of new anti-tubercular agents, derivatives of this compound demonstrated enhanced metabolic stability and efficacy against Mycobacterium tuberculosis. Compounds synthesized showed up to an 89-fold increase in efficacy compared to parent drugs, indicating the potential of this boronic acid derivative in developing new therapeutic agents .

Case Study 2: Cancer Research

Research investigating the effects of compounds derived from this compound on human pancreatic cancer cells indicated a dose-dependent increase in apoptosis markers. The findings suggest that these compounds not only inhibit cell proliferation but also promote programmed cell death, highlighting their potential as anticancer agents.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Used as a building block for complex organic molecules; key role in Suzuki-Miyaura coupling reactions |

| Medicinal Chemistry | Enhances biological activity; potential use in drug development targeting cancer and infectious diseases |

| Material Science | Employed in designing polymers and coatings; useful in sensor technology |

| Analytical Chemistry | Development of sensors due to stable complex formation with analytes |

作用机制

The mechanism of action of 3-Ethoxy-5-(trifluoromethyl)phenylboronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the halide or pseudohalide.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex releases the coupled product, regenerating the catalyst.

相似化合物的比较

Structural and Electronic Comparisons

Table 1: Key Structural and Electronic Properties of Selected Boronic Acids

Key Observations :

- Electronic Effects : The trifluoromethyl group (–CF₃) is a strong electron-withdrawing group (EWG), which polarizes the boron center, enhancing its reactivity in cross-coupling reactions. Ethoxy (–OCH₂CH₃) acts as a moderate electron-donating group (EDG), balancing the electronic effects .

- Steric Effects : Ethoxy at the 3-position (as in the target compound) imposes less steric hindrance compared to 2-substituted analogs (e.g., 2-Ethoxy-5-(trifluoromethyl)phenylboronic acid), where proximity to the boron center can reduce reaction efficiency .

- Positional Isomerism : Moving substituents from the 3- to 2-position (e.g., ethoxy) alters dimerization tendencies. For example, ortho-substituted analogs exhibit larger dihedral angles (up to 55.9°) between the phenyl ring and BO₂ plane, affecting crystal packing .

Reactivity in Cross-Coupling Reactions

The target compound’s reactivity in Suzuki-Miyaura couplings is influenced by its substituents:

- Trifluoromethyl Group : Enhances electrophilicity of the boron atom, accelerating transmetallation steps. This is comparable to 3-Fluoro-5-(trifluoromethyl)phenylboronic acid, where fluorine further increases reactivity .

- Ethoxy vs. Methoxy : Ethoxy’s larger size reduces reaction rates compared to methoxy-substituted analogs but improves selectivity in sterically demanding couplings .

Table 2: Comparative Reactivity in Model Suzuki Reactions

Physicochemical Properties

- Solubility: The ethoxy group improves solubility in organic solvents (e.g., THF, DCM) compared to non-alkoxy-substituted analogs .

- Crystal Structure : Similar to other trifluoromethyl-substituted boronic acids, the target compound forms syn-anti hydrogen-bonded dimers. The dihedral angle between the phenyl and BO₂ planes is ~26.5°, closer to meta-substituted analogs than ortho-substituted ones .

生物活性

3-Ethoxy-5-(trifluoromethyl)phenylboronic acid (CAS No. 871332-96-6) is an organoboron compound that has garnered attention for its potential applications in organic synthesis and biological research. While specific biological activities are not extensively documented, this compound's structure and properties suggest various avenues for exploration.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₀BF₃O₃

- Molecular Weight : 233.98 g/mol

- Melting Point : 173-176 °C

The presence of the ethoxy (-OCH₂CH₃) and trifluoromethyl (-CF₃) groups enhances its reactivity and solubility, making it a valuable building block in synthetic chemistry. The trifluoromethyl group is particularly notable for its electron-withdrawing properties, which can influence the compound's interactions with biological targets.

Currently, there is no well-defined mechanism of action for this compound in biological systems. However, boronic acids are known to interact with various biological molecules, particularly proteins and enzymes. These interactions can lead to the inhibition of certain proteases and potential applications in drug development, especially in targeting cancer cells through modulation of signaling pathways .

Biological Interactions

Research indicates that boron-containing compounds can form stable complexes with diols and amines, which may influence biological pathways or catalysis processes. The ability of this compound to interact with biological targets remains an area requiring further investigation .

Applications in Organic Synthesis

This compound is primarily utilized in cross-coupling reactions, serving as a boron source for carbon-carbon bond formation. This compound has been used to synthesize various biologically active molecules through methods such as Suzuki-Miyaura coupling .

Comparative Analysis with Similar Compounds

The following table summarizes structural analogs of this compound, highlighting their unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Methoxy-5-(trifluoromethyl)phenylboronic acid | C₉H₁₀BF₃O₂ | Contains a methoxy group instead of ethoxy |

| 4-Ethoxy-2-(trifluoromethyl)phenylboronic acid | C₉H₁₀BF₃O₃ | Substituted at position 4 instead of position 3 |

| 2-Ethoxy-6-(trifluoromethyl)phenylboronic acid | C₉H₁₀BF₃O₂ | Trifluoromethyl group at position 6 |

These compounds differ mainly in their substituents' positions or types, which can significantly influence their reactivity and applications in synthetic chemistry.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Ethoxy-5-(trifluoromethyl)phenylboronic acid, and how can purity be maximized?

- Methodological Answer : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions (e.g., Miyaura borylation) using halogenated precursors. For example, a brominated or iodinated 3-ethoxy-5-(trifluoromethyl)benzene derivative can react with bis(pinacolato)diboron under inert conditions. Key steps include:

- Using anhydrous solvents (THF, DMF) and catalysts like Pd(dppf)Cl₂.

- Protecting the ethoxy group during synthesis to prevent demethylation.

- Post-synthesis purification via recrystallization (e.g., using ethyl acetate/hexane) or column chromatography (silica gel, gradient elution).

- Purity validation via HPLC (C18 column, acetonitrile/water mobile phase) or ¹⁹F NMR to confirm the absence of trifluoromethyl byproducts .

Q. What are the key considerations for handling and storing this compound to prevent degradation?

- Methodological Answer :

- Storage : Store under inert gas (argon) at –20°C in amber vials to minimize boronic acid oxidation and anhydride formation. Desiccants (e.g., molecular sieves) should be used to reduce moisture uptake .

- Stability Monitoring : Periodically assess purity via ¹H NMR (tracking boronic acid proton at δ 7.5–8.5 ppm) or titration with iodine to detect boronate ester formation. If degradation exceeds 5%, repurify via recrystallization .

Q. How can common spectroscopic techniques (NMR, IR) confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H NMR : Expect signals for ethoxy (–OCH₂CH₃) protons at δ 1.3–1.4 ppm (triplet) and δ 3.8–4.0 ppm (quartet). Aromatic protons adjacent to the trifluoromethyl group appear as a singlet due to symmetry (δ 7.8–8.2 ppm).

- ¹⁹F NMR : A singlet at δ –60 to –65 ppm confirms the trifluoromethyl group.

- IR : B–O stretching at ~1340 cm⁻¹ and aryl–B bonds at ~1480 cm⁻¹.

- Mass Spec : ESI-MS should show [M+H]⁺ at m/z 278.1 (calculated for C₉H₁₀BF₃O₃) .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the reactivity and stability of this boronic acid in cross-coupling reactions?

- Methodological Answer :

-

DFT/B3LYP Methods : Optimize geometry using Gaussian 09 at the B3LYP/6-311+G(d,p) level. Calculate frontier molecular orbitals (FMOs) to predict nucleophilic/electrophilic sites. For example, the LUMO energy of the trifluoromethyl group indicates electron-withdrawing effects, which enhance Suzuki coupling reactivity.

-

Solvation Free Energy : Use COSMO-RS to model solvation in water, acetone, or chloroform. Higher solvation free energy in polar solvents correlates with reduced aggregation and improved reaction yields .

DFT Parameter Value Implication HOMO (eV) –6.2 Electrophilicity at boron center LUMO (eV) –1.8 Susceptibility to nucleophilic attack Solvation Energy (H₂O) –15.3 kcal/mol Moderate solubility for aqueous reactions

Q. What experimental design strategies (e.g., DOE) optimize Suzuki-Miyaura reaction conditions using this compound?

- Methodological Answer : Apply a Box-Behnken design to optimize:

- Variables : Catalyst loading (0.5–2 mol%), base (K₂CO₃, Cs₂CO₃), solvent (toluene, DMF), and temperature (80–120°C).

- Response : Reaction yield (HPLC) and purity (NMR).

- Analysis : Use ANOVA to identify significant factors. For example, higher temperatures (>100°C) may degrade the ethoxy group, while Cs₂CO₃ improves coupling efficiency in toluene. Validate optimized conditions with three replicates .

Q. How do electron-withdrawing groups (trifluoromethyl, ethoxy) influence electronic properties and reaction outcomes?

- Methodological Answer :

- Hammett Constants : The trifluoromethyl group (σₚ = 0.54) and ethoxy group (σₚ = –0.10) create a meta-directing electronic environment.

- Kinetic Studies : Compare coupling rates with non-substituted phenylboronic acids. Pseudo-first-order kinetics reveal a 2.5x rate enhancement due to trifluoromethyl stabilization of the transition state .

- X-ray Crystallography : Resolve bond lengths (B–C = 1.56 Å) and dihedral angles to correlate steric effects with regioselectivity in cross-couplings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。